molecular formula C15H17N5O B1384183 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1027572-46-8

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1384183
M. Wt: 283.33 g/mol
InChI Key: CPZBAYHPGAUAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number 1215573-50-4 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

Pyrimidines, including “4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine”, can be synthesized through various methods . One such method involves the synthesis via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine” consists of a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Synthesis and Intermediate Applications

  • 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is involved in the synthesis of complex molecules, such as mTOR targeted PROTAC molecule PRO1, through palladium-catalyzed Suzuki reactions, demonstrating its role as a versatile intermediate in organic synthesis (Qi Zhang et al., 2022).

Antiproliferative and Proapoptotic Properties

  • Pyrazolo[3,4-d]pyrimidine derivatives, including 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, have shown potent antiproliferative and proapoptotic effects in cell cultures, particularly in cancer cells, by inhibiting the phosphorylation of Src and acting on antiapoptotic genes like BCL2 (F. Carraro et al., 2006).

Receptor Affinity Applications

  • This compound is part of a class that exhibits A1 adenosine receptor affinity, with variations showing different levels of activity, suggesting its potential in receptor-targeted therapies (F. Harden et al., 1991).

Potential Antiallergic Activity

  • Certain pyrazolo[3,4-d]pyrimidines, potentially including derivatives of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, have been evaluated for their antiallergic activity, demonstrating utility in allergy-related research and treatment development (K. Avasthi et al., 1993).

Potential in Psoriasis Treatment

  • Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as FMS-like tyrosine kinase 3 (FLT3) inhibitors, with some showing significant antipsoriatic effects in animal models, indicating their potential in treating autoimmune diseases like psoriasis (Guo-Bo Li et al., 2016).

Antiviral Activity

  • Some pyrazolo[3,4-d]pyrimidine analogues, possibly including derivatives of the discussed compound, have shown activity against viruses like human cytomegalovirus and herpes simplex virus, highlighting its potential in antiviral drug development (N. Saxena et al., 1990).

properties

IUPAC Name

2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBAYHPGAUAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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